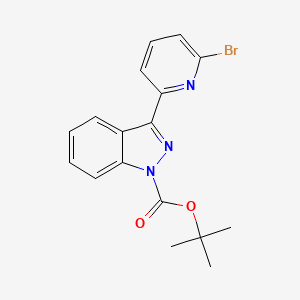![molecular formula C14H10ClNOSe B14030816 2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one is an organoselenium compound that belongs to the class of benzoselenazoles This compound is characterized by the presence of a selenazole ring fused with a benzene ring and a 4-chlorobenzyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl chloride with selenium dioxide in the presence of a suitable base. The reaction conditions often include refluxing in an organic solvent such as toluene or xylene to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Substituted benzoselenazoles with various functional groups.
科学的研究の応用
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and antioxidant activities.
Biological Studies: The compound is used to study the role of selenium in biological systems and its interaction with biomolecules.
Industrial Applications:
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one involves its interaction with cellular targets such as enzymes and proteins. The selenium atom in the selenazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes involved in oxidative stress and inflammation, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorobenzyl)benzo[D][1,2]thiazol-3(2H)-one: A sulfur analog with similar biological activities.
2-(4-Chlorobenzyl)benzo[D][1,2]oxazol-3(2H)-one: An oxygen analog with distinct chemical properties.
Uniqueness
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one is unique due to the presence of selenium, which imparts distinct redox properties and biological activities compared to its sulfur and oxygen analogs. The selenium atom enhances the compound’s ability to interact with biological targets and modulate their activity, making it a valuable compound for medicinal and biological research.
特性
分子式 |
C14H10ClNOSe |
|---|---|
分子量 |
322.66 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H10ClNOSe/c15-11-7-5-10(6-8-11)9-16-14(17)12-3-1-2-4-13(12)18-16/h1-8H,9H2 |
InChIキー |
XZWKXIFLMYRVTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


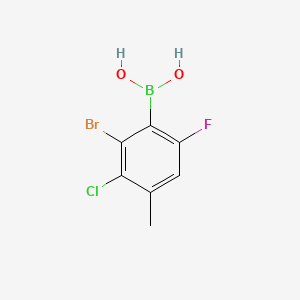
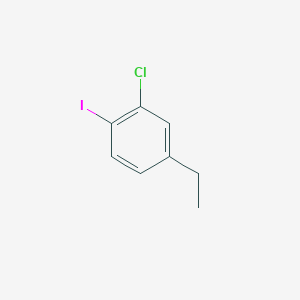
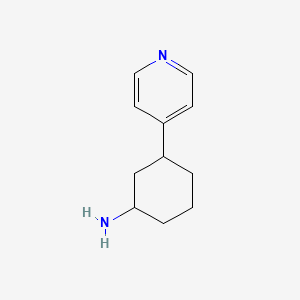
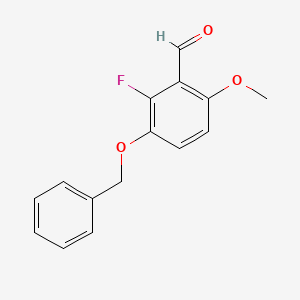
![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
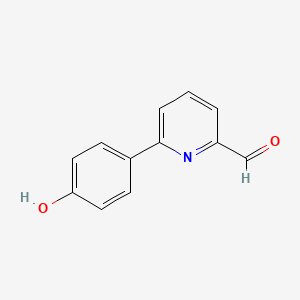
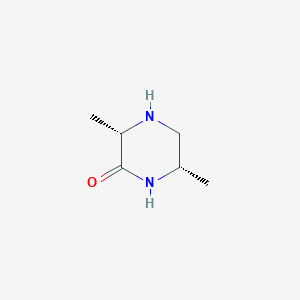
![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)
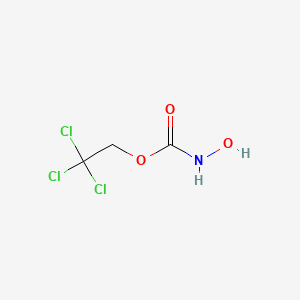
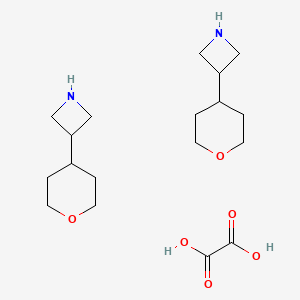
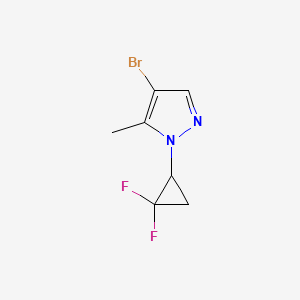
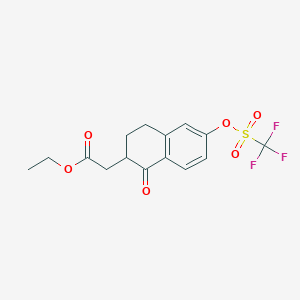
![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
